5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide
Description
5-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a phenyl ring bearing a sulfamoyl-thiazole moiety. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., imidazo[1,2-a]pyridine carboxamides) are highlighted in patent literature for antitubercular applications .
The compound’s synthesis likely involves sequential halogenation, sulfonylation, and amide coupling steps. Crystallographic tools such as SHELXL and SIR97 are critical for confirming its three-dimensional conformation, particularly the planarity of the pyridine-thiazole system and the sulfamoyl linker’s geometry.
Properties
IUPAC Name |
5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O3S2/c16-11-7-10(8-17-9-11)14(21)19-12-1-3-13(4-2-12)25(22,23)20-15-18-5-6-24-15/h1-9H,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRLHGWLMYKKSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360556 | |
| Record name | 5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6136-88-5 | |
| Record name | 5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the thiazole ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the thiazole ring to the phenyl ring: This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole ring is introduced to a phenyl ring bearing a suitable leaving group.
Bromination of the pyridine ring: The pyridine ring can be brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling of the pyridine and phenyl rings: The final step involves coupling the brominated pyridine ring with the phenyl ring bearing the thiazole group, typically through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Thiazole Sulfonamide Moiety Formation
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Thiazole Ring Synthesis : The 1,3-thiazole ring is typically formed via condensation reactions between thiourea and ketones or aldehydes. For example, bromination of ketones followed by reaction with thiourea yields thiazole derivatives .
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Sulfonamide Group Introduction : The sulfonamide group is introduced by reacting a sulfonyl chloride (e.g., derived from a phenyl group) with an amine. This step may involve intermediates such as sulfamoyl chlorides or sulfonamides.
Example Reaction Mechanism :
Pyridine Carboxamide Linkage
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Carboxamide Bond Formation : The carboxamide group at position 3 of the pyridine ring is formed by coupling a pyridine carboxylic acid with an amine. This is achieved using coupling agents like EDC or HATU under basic conditions .
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Sulfamoylphenyl Attachment : The sulfamoylphenyl group is linked to the pyridine carboxamide via nucleophilic substitution or coupling reactions. For example, di-tert-butyl dicarbonate may be used to protect intermediates during this step.
Example Reaction :
Regioselective Bromination
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Electrophilic Bromination : The bromine atom at position 5 of the pyridine ring is introduced via electrophilic substitution. Directing groups (e.g., the carboxamide) influence regioselectivity, favoring substitution at the para position relative to the amide group .
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Reagents : N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a solvent like dichloromethane or acetonitrile under controlled conditions .
Mechanism :
Analytical Characterization
Potential Reaction Challenges
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Regioselectivity in Bromination : The directing effect of the carboxamide group must be optimized to ensure bromination occurs exclusively at position 5 .
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Stability of Intermediates : Thiazole sulfonamides may undergo hydrolysis under acidic/basic conditions, requiring careful pH control during synthesis.
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Side Reactions : During coupling steps, competing reactions (e.g., hydrolysis of carboxylic acids) must be minimized using suitable protecting groups .
Biological and Chemical Reactivity
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Antimicrobial Activity : The sulfonamide group interacts with microbial enzymes, while the thiazole ring enhances lipophilicity, potentially enhancing bioavailability.
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Chemical Reactivity : The bromine atom at position 5 may participate in substitution reactions (e.g., with nucleophiles), depending on the reaction conditions .
Literature Insights
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Thiazole Derivatives : Synthesis of thiazole rings via thiourea and ketones is well-documented, with applications in medicinal chemistry .
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Sulfonamide Coupling : Strategies for attaching sulfonamides to aromatic rings are critical for achieving high yields and purity.
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Pyridine Functionalization : Bromination of pyridines often relies on directing groups to achieve regioselectivity .
Scientific Research Applications
5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfonamide group are known to interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom and pyridine ring may also contribute to binding affinity and specificity. The exact pathways involved depend on the specific biological target being investigated.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs in Patent Literature
6-Chloro-2-Ethyl-N-(4-(4-(4-Trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide (Q203)
- Structure : Features an imidazo[1,2-a]pyridine core with a trifluoromethoxy-substituted phenylpiperidine group.
- Application : Used in combination therapies for tuberculosis, targeting the F1 domain of F-ATP synthase .
- Comparison: Unlike the target compound, Q203’s imidazo[1,2-a]pyridine core may enhance membrane permeability due to its fused bicyclic system.
6-Chloro-2-Ethyl-N-(4-(4-(4-Trifluoromethoxy)phenyl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide Variants
- Structure : Similar to Q203 but with a benzyl linker instead of piperidine.
- Application : Antimycobacterial activity via ATP synthase inhibition .
- Comparison : The sulfamoyl-thiazole group in the target compound introduces a polar sulfonamide moiety absent in Q203 analogs, possibly improving solubility but reducing lipophilicity.
Halogenated Pyridine Derivatives
5-Bromo-2-Chloro-3-Fluoropyridine (TCI Chemicals)
- Structure : A trisubstituted pyridine with Br, Cl, and F substituents.
- Application : Intermediate in agrochemical and pharmaceutical synthesis .
- Comparison : The absence of a carboxamide-thiazole chain limits its bioactivity but highlights the prevalence of halogenation in enhancing stability and electronic properties.
Pharmacological and Physicochemical Properties
Antitubercular Activity
- Target Compound : Hypothesized to inhibit F-ATP synthase or related mycobacterial targets due to structural resemblance to Q203 .
- Q203: IC50 values in the nanomolar range against Mycobacterium tuberculosis .
- Key Difference : The thiazole-sulfamoyl group may alter binding specificity compared to Q203’s trifluoromethoxy-phenylpiperidine group.
Biological Activity
5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a bromine atom, a pyridine ring, and a thiazole moiety, which are known to contribute to various biological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Bromine (Br) : A halogen that may enhance biological activity.
- Pyridine ring : Known for its role in various pharmacological activities.
- Thiazole moiety : Associated with antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its efficacy against these pathogens, demonstrating significant inhibitory concentrations (IC50 values) comparable to standard antibiotics.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Thiazole-containing compounds have been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through Structure-Activity Relationship (SAR) studies. Modifications in substituents on the pyridine and thiazole rings can significantly affect the compound's efficacy. For example, electron-withdrawing groups can enhance antibacterial activity by increasing the compound's lipophilicity, facilitating better membrane penetration .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against clinical isolates of bacteria. The results indicated that this compound exhibited an IC50 value of 12 µg/mL against E. coli, which is competitive with traditional antibiotics .
- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that this compound induced significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells (MCF-7). This suggests its potential as a lead compound for further development in anticancer therapy .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyridine-3-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Coupling of 5-bromopyridine-3-carboxylic acid with 4-aminophenylsulfonamide intermediates under carbodiimide-mediated conditions (e.g., EDC/HOBt) . (ii) Subsequent sulfonylation with 2-aminothiazole derivatives, followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d to verify sulfonamide (-SONH-) and carboxamide (-CONH-) linkages. Aromatic protons in pyridine and thiazole rings typically resonate at δ 7.5–8.5 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., Rigaku XtaLAB Synergy diffractometer) confirms molecular geometry, including dihedral angles between pyridine and thiazole planes, which influence intermolecular interactions .
- Mass Spectrometry : High-resolution ESI-MS ([M+H]) validates molecular weight (±5 ppm error).
Advanced Research Questions
Q. How can researchers design assays to evaluate the pharmacological activity of this compound, particularly targeting enzyme inhibition?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, thrombin) based on structural analogs .
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) to measure IC values. Include positive controls (e.g., acetazolamide) and validate via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes, focusing on the bromopyridine moiety’s halogen bonding with active-site residues .
Q. What strategies resolve contradictions in observed bioactivity data across different experimental models?
- Methodological Answer :
- Cross-Model Validation : Compare activity in cell-free (e.g., recombinant enzyme) vs. cell-based assays (e.g., HEK293 overexpressing target proteins) to identify off-target effects .
- Metabolic Stability Testing : Assess compound stability in liver microsomes (human/rat) to rule out rapid degradation as a cause of inconsistent IC values .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing Br with Cl) to isolate electronic vs. steric effects on activity .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Test solubility in PEG-400/water or cyclodextrin-based formulations.
- Salt Formation : Explore sodium or hydrochloride salts to enhance aqueous solubility while monitoring stability via pH-dependent degradation studies .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide position to improve membrane permeability, followed by enzymatic cleavage in target tissues .
Data Analysis and Theoretical Frameworks
Q. What computational methods are recommended for elucidating structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- QSAR Modeling : Use partial least squares (PLS) regression with descriptors like logP, polar surface area, and Hammett constants to correlate structural features with bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (GROMACS) over 100 ns to analyze binding stability and identify critical residue interactions .
Q. How should researchers address crystallographic disorder or non-uniform electron density in structural studies?
- Methodological Answer :
- Refinement Strategies : Apply SHELXL’s rigid-bond restraint for sulfonamide S=O groups and anisotropic displacement parameters for heavy atoms (Br, S) .
- Twinned Crystals : Use PLATON’s TwinRotMat to detect twinning and refine data with HKLF5 format .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
